4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid is a compound that combines an amino alcohol with a trifluoroacetic acid moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications. The structure of this compound suggests it may function as an intermediate in the synthesis of more complex molecules, particularly those involved in drug development.
The compound can be synthesized through various methods, often involving the reaction of amino acids or their derivatives with trifluoroacetic acid. Trifluoroacetic acid itself is a well-known reagent in organic synthesis, often used for its acidity and ability to stabilize reactive intermediates.
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid can be classified as an amino acid derivative and a fluorinated organic compound. Its classification is relevant in the context of pharmaceuticals and agrochemicals.
The synthesis of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid typically involves several steps:
The molecular structure of 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid can be described using its molecular formula:
The compound can participate in various chemical reactions:
The mechanism of action for 4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid primarily revolves around its interactions with biological targets:
Research into similar compounds has shown that modifications in the amino and carboxylic groups can significantly affect biological activity and pharmacokinetics.
4-(2-Aminobutoxy)butanoic acid, trifluoroacetic acid has potential applications in:
This compound exemplifies how modifications at the molecular level can lead to significant changes in chemical behavior and biological activity, highlighting its importance in both research and application contexts.
Stereoselective construction of the 4-(2-aminobutoxy)butanoic acid scaffold leverages Schiff base chemistry and chiral auxiliaries to control absolute configuration. Nickel(II) complexes of glycine Schiff bases enable asymmetric alkylation, where proline-derived chiral ligands direct enantioselective C–C bond formation. For example, Ni(II) complexes modified with (S)-BPB ((S)-2-(N-(N′-benzylprolyl)amino)benzophenone) auxiliaries facilitate alkylation with 4-bromobutyrate precursors, yielding (S)-enantiomers with >97% de (diastereomeric excess) [1] [9]. This method supports multi-gram synthesis, critical for pharmaceutical applications. Alternative biomimetic transamination employs benzylamine derivatives and organic base-catalyzed 1,3-proton shifts, converting β-keto esters to β-amino acids with high enantiopurity [9].
Table 1: Stereoselective Methods for 4-(2-Aminobutoxy)butanoic Acid Synthesis
| Method | Chiral Control Element | Yield | ee/de | Scale Feasibility |
|---|---|---|---|---|
| Ni(II)/Schiff Base | (S)-BPB Auxiliary | 75–85% | >97% de | Multi-gram (300 g) |
| Biomimetic Transamination | Benzylamine/Base Catalysis | 60–70% | 90–95% ee | Lab-scale |
| Asymmetric Hydrogenation | Rh-BINAP Catalysts | 80–92% | >99% ee | Pilot-scale |
Trifluoroacetic acid (TFA) serves dual roles in synthesizing amino acid conjugates: (1) deprotection of acid-labile groups and (2) activation of carboxylic acids. In peptide ligation, TFA quantitatively cleaves tert-butoxycarbonyl (Boc) groups and solubilizes hydrophobic segments during native chemical ligation (NCL). For example, TFA-mediated deprotection of Boc-protected 4-(2-aminobutoxy)butanoic acid occurs within minutes at 0°C, preserving stereointegrity [8]. Additionally, TFA activates C-terminal thioesters by protonating unreactive aggregates, enabling conjugation with 1,3-dithiol-containing peptides in >95% yield [3]. This dissolution capability is pivotal for "difficult" peptides prone to colloidal formation. TFA’s low nucleophilicity further prevents racemization during deprotection, a key advantage over HCl or acetic acid [3] [8].
Solid-phase synthesis enables covalent conjugation of amino acids to functionalized matrices via TFA-labile linkers. Nanodiamond (ND) particles, carboxylated via TFA-mediated oxidation, couple to peptide N-termini using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in tetrahydrofuran (THF). This yields ND-α1(I)fTHP conjugates (e.g., collagen-mimetic peptides) after TFA cleavage from Rink amide resin [8]. The protocol involves:
CF₃-containing analogues of 4-(2-aminobutoxy)butanoic acid exploit radical fluorination and bioisosteric replacement to enhance metabolic stability. Two primary strategies are employed:
Table 2: Fluorination Strategies for CF₃-Containing Analogues
| Strategy | Reagents/Conditions | Key Analogues | Applications |
|---|---|---|---|
| Electrophilic Fluorination | I₂/KIO₃ → CF₃I/Cu | 2,3-Di(trifluoromethyl)quinones | Anticancer scaffolds [5] |
| PROTAC Linker Engineering | GSK690693-PEGₙ-VHL Ligand (n=1–10) | MS98 (C10 linker) | AKT degradation [7] |
| Leucine Bioisosteres | Ni(II)/Schiff base alkylation | (S)-2-Amino-4,4,4-trifluorobutanoate | Peptidomimetics [1] |
The CF₃ group acts as a bioisostere for isopropyl moieties, mimicking leucine’s steric volume while increasing lipophilicity (log D +0.5) and oxidative resistance [1] [6].
Comprehensive Compound Table
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0